molecular formula C21H22FN3O2S B2457832 2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-35-3

2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No. B2457832
CAS RN: 628278-35-3
M. Wt: 399.48
InChI Key: QCRZGZYXTRIVOK-UHFFFAOYSA-N
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Description

2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Hantzsch-like Synthesis : A novel series of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) were synthesized using a multicomponent reaction involving bis(sulfanediyl)bis(6-aminopyrimidin-4(1H)-ones), two equivalents of dimedone, and aromatic aldehyde. These compounds include variants linked to benzene, pyridine, or thieno[4,5-d]thiophene cores (Diab et al., 2021).

Molecular Interactions and Changes

  • Hydrogen Bonding Effects : In a study on a similar compound, 10-(4- tert -Butylphenyl)-3-(2-ethylphenyl)pyrimido[4,5- b ]quinoline-2,4(3 H ,10 H )-dione, it was observed that hydrogen bonding at the pyrimidine ring significantly changes the lengths of the conjugated bonds, which are crucial for redox reactions (Kawai et al., 1996).

Biological Interactions

  • DNA Photocleavage and Binding : A study on bis(sulfanediyl)bis(tetrahydro-5-deazaflavin) analogs linked to naphthalene core demonstrated that these compounds can photocleave supercoiled pBR322 plasmid DNA in UV-A. They also exhibited good binding affinities towards CT-DNA and bovine serum albumin (BSA), as shown by gel electrophoresis and UV/VIS spectral studies (Ragheb et al., 2022).

Applications in Organic Synthesis

  • Synthesis of Complex Heterocyclic Compounds : The L-proline-catalyzed synthesis of 7-(aryl)-8-methyl-10-phenyl-5H-benzo[h]pyrazolo-[3,4-b]quinoline-5,6(10H)-diones demonstrated the creation of complex heterocyclic compounds in an environmentally friendly method with high atom economy (Rajesh et al., 2011).

Antioxidant Properties

  • Antioxidant Activity Evaluation : New hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones demonstrated significant antioxidant properties, especially those containing the thiourea moiety, as shown by their scavenging effect on DPPH and hydroxyl radicals (Ismaili et al., 2008).

properties

IUPAC Name

2-butylsulfanyl-5-(4-fluorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-2-3-11-28-21-24-19-18(20(27)25-21)16(12-7-9-13(22)10-8-12)17-14(23-19)5-4-6-15(17)26/h7-10,16H,2-6,11H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRZGZYXTRIVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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